molecular formula C5H3Cl2NO B012076 5,6-Dichloropyridin-3-ol CAS No. 110860-92-9

5,6-Dichloropyridin-3-ol

Cat. No.: B012076
CAS No.: 110860-92-9
M. Wt: 163.99 g/mol
InChI Key: GMHPKIGFTDRQBP-UHFFFAOYSA-N
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Description

5,6-Dichloropyridin-3-ol is a heterocyclic aromatic compound belonging to the pyridine family. It is characterized by the presence of two chlorine atoms at the 5th and 6th positions and a hydroxyl group at the 3rd position on the pyridine ring. The molecular formula of this compound is C5H3Cl2NO, and it has a molecular weight of 163.99 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloropyridin-3-ol typically involves the chlorination of pyridin-3-ol. One common method is the direct chlorination of pyridin-3-ol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 6th positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes starting from readily available precursors. The process often includes steps such as nitration, reduction, and chlorination, followed by purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dichloropyridin-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 5,6-Dichloropyridin-3-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloropyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5th and 6th positions and a hydroxyl group at the 3rd position makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

5,6-dichloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHPKIGFTDRQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559765
Record name 5,6-Dichloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110860-92-9
Record name 5,6-Dichloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-5-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C., a solution of 13 g of sodium hydroxide in 80 ml of water was added to 16 g of 5-acetyloxy-2,3-dichloropyridine in 100 ml of ice-water. The mixture was subsequently initially stirred at 0° C. for one hour and then at approximately 20° C. for 17 hours, and the reaction mixture was then washed with 150 ml of ethyl acetate. The mixture was acidified up to a pH of 4-5 by addition of acetic acid and then extracted three times with 100 ml of ethyl acetate each time. The combined organic phases were dried over magnesium sulfate and finally concentrated. Yield: 12.2 g.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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